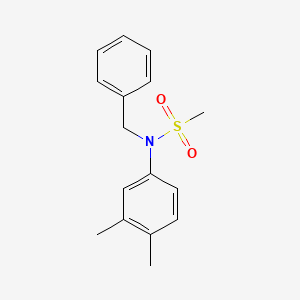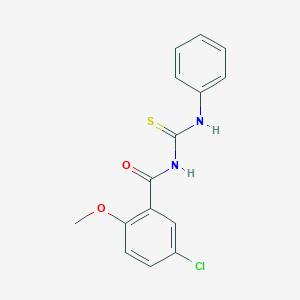![molecular formula C19H24N2O2 B5887134 1-(2-methoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B5887134.png)
1-(2-methoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine is a chemical compound belonging to the piperazine family This compound is characterized by the presence of two methoxyphenyl groups attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine typically involves the reaction of 2-methoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: 1-(2-Methoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a suitable catalyst like palladium on carbon.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
1-(2-Methoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-(2-methoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(2-Methoxyphenyl)piperazine: Lacks the additional methoxyphenylmethyl group.
4-(2-Methoxyphenyl)piperazine: Similar structure but different substitution pattern.
1-(2-Methoxyphenyl)-4-methylpiperazine: Contains a methyl group instead of a methoxyphenylmethyl group.
Uniqueness: 1-(2-Methoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine is unique due to the presence of two methoxyphenyl groups, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable subject of study in various research fields.
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-18-9-5-3-7-16(18)15-20-11-13-21(14-12-20)17-8-4-6-10-19(17)23-2/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAILRJNEROWTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5887052.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B5887055.png)
![N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5887075.png)
![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B5887080.png)

![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5887095.png)
![1-(4-Methylpiperazin-1-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5887103.png)
![2-[4-[(3-methylthiophen-2-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B5887111.png)
![N-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5887116.png)

![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5887126.png)
![2-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5887142.png)


